4-Methoxypyrimidine
Overview
Description
4-Methoxypyrimidine is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 4-Methoxypyrimidine involves various methods. For instance, in a study, novel Soma–Iwamoto type complexes were synthesized using the 4-methoxypyrimidine ligand .Molecular Structure Analysis
The molecular formula of 4-Methoxypyrimidine is C5H6N2O . It has a molecular weight of 110.12 .Chemical Reactions Analysis
4-Methoxypyrimidine is involved in various chemical reactions. For example, it has been used in the synthesis of benzoylated N-ylides, which act as protein farnesyltransferase inhibitors .Physical And Chemical Properties Analysis
4-Methoxypyrimidine is a liquid at 20 degrees Celsius .Scientific Research Applications
Pyrimidines, the class of compounds to which 4-Methoxypyrimidine belongs, have found widespread therapeutic applications due to their synthetic accessibility and structural diversity . These applications span across various fields, including:
- Antimicrobial : Pyrimidines have been used in the development of antimicrobial drugs .
- Antimalarial : They have also been used in the creation of antimalarial medications .
- Antiviral : Pyrimidines form the basis for many antiviral drugs .
- Anticancer : They have been used in the development of anticancer drugs .
- Anti-inflammatory : Pyrimidines have anti-inflammatory properties and have been used in the creation of related drugs .
- Analgesic : They have been used in the development of analgesic (pain-relieving) drugs .
- Antimetabolite : Pyrimidines, including 4-Methoxypyrimidine, can act as antimetabolites, interfering with the normal metabolic processes in cells .
- Antiallergic : Pyrimidines have been reported to have antiallergic properties .
- Tyrosine Kinase Inhibitors : Pyrimidines can act as tyrosine kinase inhibitors, which are often used in cancer treatment .
- Calcium Channel Antagonists : Pyrimidines can act as calcium channel antagonists, which are used to treat conditions like hypertension and angina .
- Antihypertensive : Pyrimidines have been used in the development of antihypertensive drugs .
- Antileishmanial : Pyrimidines have been used in the development of antileishmanial drugs, which are used to treat Leishmaniasis, a disease caused by protozoan parasites .
It’s important to note that while pyrimidines have a wide range of applications, the specific applications of 4-Methoxypyrimidine may vary. The applications listed above are for pyrimidines in general, and not all may apply to 4-Methoxypyrimidine specifically .
- Anticonvulsant : Pyrimidines have been used in the development of anticonvulsant drugs .
- Diuretic : Pyrimidines have been reported to have diuretic properties .
- Potassium-Sparing : Pyrimidines can act as potassium-sparing agents, which are often used in the treatment of heart failure .
- Antiaggressive : Pyrimidines have been used in the development of antiaggressive drugs .
- Antituberculostatic : Pyrimidines have been used in the development of antituberculostatic drugs, which are used to treat tuberculosis .
- Antidepressants : Pyrimidines have been used in the development of antidepressant drugs .
It’s important to note that while pyrimidines have a wide range of applications, the specific applications of 4-Methoxypyrimidine may vary. The applications listed above are for pyrimidines in general, and not all may apply to 4-Methoxypyrimidine specifically .
Future Directions
properties
IUPAC Name |
4-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-8-5-2-3-6-4-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENVYHXKYYCYML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307632 | |
Record name | 4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyrimidine | |
CAS RN |
6104-41-2 | |
Record name | 6104-41-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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